4-Cyclopropoxy-5-iodo-2-methoxypyridine
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Overview
Description
4-Cyclopropoxy-5-iodo-2-methoxypyridine is an organic compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methoxy group attached to a pyridine ring. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-iodo-2-methoxypyridine typically involves the iodination of a pyridine derivative followed by the introduction of cyclopropoxy and methoxy groups. One common method includes the following steps:
Iodination: A pyridine derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.
Cyclopropoxylation: The iodinated pyridine is then reacted with a cyclopropyl alcohol in the presence of a base to form the cyclopropoxy group.
Methoxylation: Finally, the compound is treated with a methoxy reagent to introduce the methoxy group at the appropriate position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-Cyclopropoxy-5-azido-2-methoxypyridine, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
4-Cyclopropoxy-5-iodo-2-methoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-iodo-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy and methoxy groups can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-2-iodo-5-methoxypyridine: Similar structure but with different positions of the iodine and methoxy groups.
5-Cyclopropoxy-4-iodo-2-methoxypyridine: Another isomer with different functional group positions.
Uniqueness
4-Cyclopropoxy-5-iodo-2-methoxypyridine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-iodo-2-methoxypyridine |
InChI |
InChI=1S/C9H10INO2/c1-12-9-4-8(7(10)5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
LYMWAHWHNPVVHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)OC2CC2)I |
Origin of Product |
United States |
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